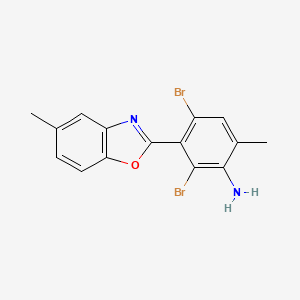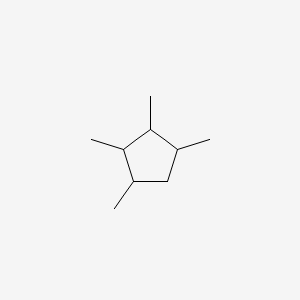
1,2,3,4-Tetramethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetramethylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of tetramethylcyclopentadiene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat to form halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), platinum (Pt)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethylcyclopentane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the effects of methyl substitution on cyclopentane derivatives.
Biology: Investigating its potential as a bioactive molecule in biological systems.
Medicine: Exploring its use as a precursor for synthesizing pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetramethylcyclopentane involves its interaction with molecular targets and pathways in chemical reactions. The presence of methyl groups at specific positions on the cyclopentane ring influences its reactivity and stability. These structural modifications can affect the compound’s ability to undergo various chemical transformations, such as oxidation, reduction, and substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,4-Tetramethylcyclopentane
- 1,2,3,4-Tetramethylcyclohexane
- 1,2,3,4-Tetramethylcyclobutane
Uniqueness
1,2,3,4-Tetramethylcyclopentane is unique due to its specific methyl substitution pattern on the cyclopentane ring. This arrangement imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of four methyl groups at the 1, 2, 3, and 4 positions can influence the compound’s boiling point, melting point, and reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
79042-54-9 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
INYXDKODFMWKER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



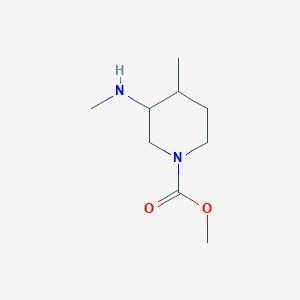
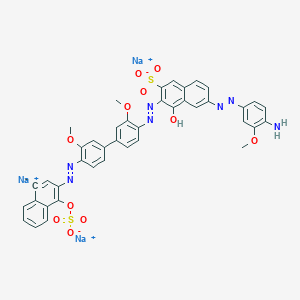
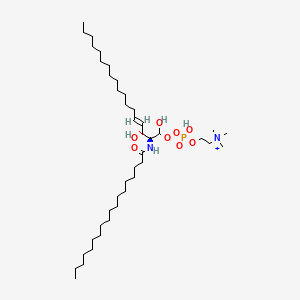
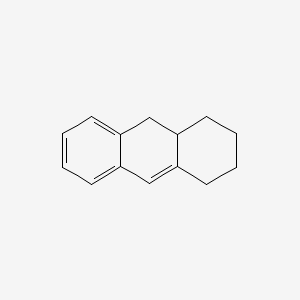
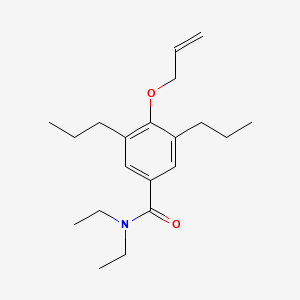
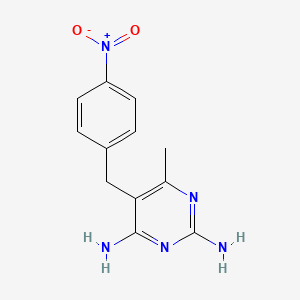

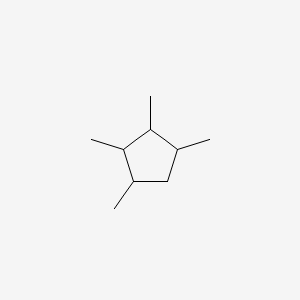
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)

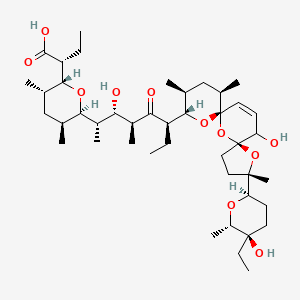
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
